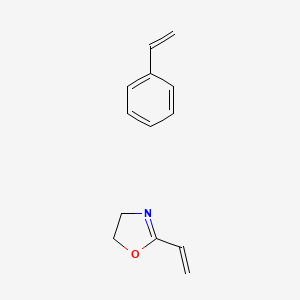gold(i)](/img/structure/B12342930.png)
[Bis(trifluoromethanesulfonyl)imidate](triphenylphosphine)gold(i)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trifluoromethanesulfonyl)imidategold(I) is a gold-based compound known for its stability and excellent catalytic properties. It was first reported by the Fabien Gagosz research group in 2005 and has since found widespread application in homogeneous gold catalysis . The compound is typically used as a catalyst in various organic reactions, including the Meyer-Schuster rearrangement .
Preparation Methods
The synthesis of Bis(trifluoromethanesulfonyl)imidategold(I) involves the reaction of equimolar amounts of (triphenylphosphine)gold(I) chloride with silver bis(trifluoromethanesulfonyl)imidate in dichloromethane under light protection . The reaction mixture is then filtered to remove the precipitated silver chloride, and the solvent is evaporated to obtain the desired product as a white solid . This method ensures the compound’s stability and high purity.
Chemical Reactions Analysis
Bis(trifluoromethanesulfonyl)imidategold(I) primarily acts as a catalyst in various organic transformations. It is known to facilitate:
Isomerization Reactions: It catalyzes the 1,3-isomerization of propargylic alcohols to enones via the Meyer-Schuster rearrangement.
Cycloisomerization Reactions: It promotes the cycloisomerization of 1,8-diynyl vinyl acetates to bicyclic hept-2-en-7-ones.
Nucleophilic Addition Reactions: It aids in the addition of nucleophiles to alleneamides.
Common reagents used in these reactions include propargylic alcohols, vinyl acetates, and alleneamides, with typical reaction conditions involving mild temperatures and inert atmospheres .
Scientific Research Applications
Bis(trifluoromethanesulfonyl)imidategold(I) has a wide range of applications in scientific research:
Mechanism of Action
The catalytic activity of Bis(trifluoromethanesulfonyl)imidategold(I) is attributed to the gold center, which activates substrates by coordinating to π-systems or lone pairs. This activation lowers the energy barrier for various transformations, such as isomerization and cycloisomerization . The compound’s mechanism involves the formation of a gold-substrate complex, followed by the rearrangement or addition reaction, and finally, the release of the product and regeneration of the catalyst .
Comparison with Similar Compounds
Bis(trifluoromethanesulfonyl)imidategold(I) is often compared to other gold-based catalysts, such as:
(Triphenylphosphine)gold(I) trifluoromethanesulfonate: While both compounds are used in homogeneous catalysis, Bis(trifluoromethanesulfonyl)imidategold(I) is more stable in the presence of air and moisture.
(Triphenylphosphine)gold(I) bis(fluorosulfonyl)imide: This compound has similar catalytic properties but differs in its reactivity and stability.
The unique stability and catalytic efficiency of Bis(trifluoromethanesulfonyl)imidategold(I) make it a preferred choice for many applications in organic synthesis .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWZOHAPYGHXHP-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16AuF6NO4PS2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
![2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12342854.png)
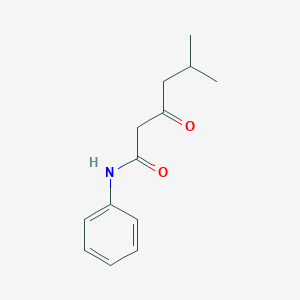
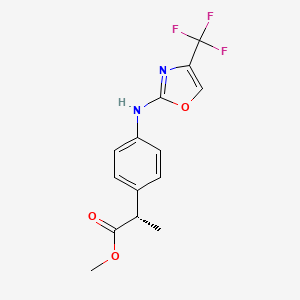

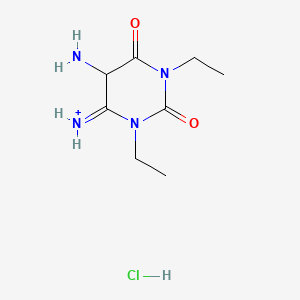
![tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate](/img/structure/B12342900.png)
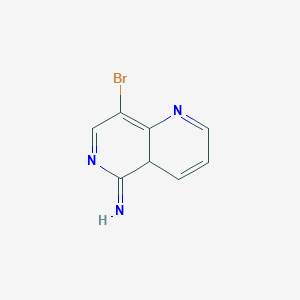
![methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate](/img/structure/B12342907.png)
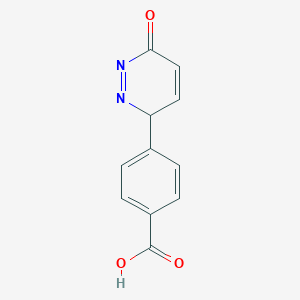
![N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12342919.png)
![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)
